Summary of the Application: The compound has been used in the field of organic chemistry as a precursor for the synthesis of (±)-euphococcinine .
Methods of Application or Experimental Procedures: The compound was subjected to desilylation, ozonolysis, and subsequent 1,2-transposition of the resulting carbonyl group to give 9-benzoyl-1-methyl-9-azabicyclo .
Results or Outcomes Obtained: The procedures resulted in the synthesis of (±)-euphococcinine .
Summary of the Application: The compound has been found in the root bark of Punica granatum L., Punicaceae and is used as an enzyme substrate .
Summary of the Application: The compound has been used in the field of medicinal chemistry for the construction of biologically active diversely functionalized bicyclo [3.3.1]nonanes. These compounds have shown potential as anticancer chemotherapeutics .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of bicyclo [3.3.1]nonanes and their heteroanalogues. These compounds are then tested for their anticancer activities .
Summary of the Application: The compound, specifically its N-oxyl derivative, has been used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .
Methods of Application or Experimental Procedures: The compound is used in conjunction with copper (I) to catalyze the aerobic oxidation of alcohols .
Results or Outcomes Obtained: The use of this compound alleviates the steric and electronic constraints of traditional Cu/TEMPO catalyst systems .
Summary of the Application: The compound has been used in the field of organic chemistry for the construction of biologically active diversely functionalized bicyclo [3.3.1]nonanes. These compounds have shown potential as asymmetric catalysts .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of bicyclo [3.3.1]nonanes and their heteroanalogues. These compounds are then tested for their catalytic activities .
Summary of the Application: The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products. Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .
Methods of Application or Experimental Procedures: The compound is used in a radical-based strategy to construct an indole-fused azabicyclo [3.3.1]nonane structural framework .
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound characterized by its unique structural features, including a nitrogen atom incorporated into the bicyclic framework. This compound belongs to the class of azabicyclo compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 9-methyl-9-azabicyclo[3.3.1]nonan-3-one is C9H15N, and it has a molecular weight of approximately 149.23 g/mol. Its structure includes a nonane backbone with a ketone functional group at the 3-position and a methyl substituent at the 9-position, contributing to its chemical reactivity and biological properties .
The chemical reactivity of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one allows for various transformations:
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one exhibits notable biological activities, particularly in pharmacology:
The synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved through several methods:
The applications of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one are diverse:
Interaction studies involving 9-methyl-9-azabicyclo[3.3.1]nonan-3-one focus on its binding affinities and effects on biological targets:
Several compounds share structural similarities with 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonan-3-one | Similar bicyclic structure without methyl group | Neuroactive properties |
| Pseudo-pelletierine | Contains a similar bicyclic framework | Antimicrobial activity |
| 9-Methyl-9-azabicyclo[2.2.2]octanone | Different ring size but similar nitrogen inclusion | Potentially different biological activities |
The uniqueness of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one lies in its specific methyl substitution and ketone functionality, which influence its reactivity and biological interactions compared to these similar compounds.
Pseudopelletierine (C₉H₁₅NO) belongs to the azabicycloalkane family, characterized by a bicyclic framework comprising a piperidine ring fused with a cycloheptanone moiety. Its IUPAC name, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, reflects the methyl-substituted nitrogen atom at position 9 and the ketone group at position 3. The molecule exhibits Cs-symmetry, rendering it achiral despite possessing two stereogenic centers at C-1 and C-5.
The N-methyl group and bridgehead protons (H-1/H-5) exhibit distinct deshielding in NMR spectra due to proximity to electronegative atoms. The compound’s stability is influenced by N-methyl inversion, a conformational equilibrium between axial and equatorial orientations, with the axial form being more stable in the gas phase.
Irritant